molecular formula C27H23NO4 B11146177 2-[2-(4-Methoxyphenyl)ethyl]-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[2-(4-Methoxyphenyl)ethyl]-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11146177
M. Wt: 425.5 g/mol
InChI Key: PBYXTSJTPXMCFP-UHFFFAOYSA-N
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Description

2-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a chromeno-pyrrole core, which is a fused ring system combining chromene and pyrrole moieties, along with various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multicomponent reactions. One common approach is the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps: initial interaction of the starting materials in acetonitrile (MeCN) followed by the formation of the final product in acidic media . The structures of the obtained compounds are confirmed using techniques such as 1H and 13C-NMR spectroscopy and high-resolution mass spectrometry .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and optimization of reaction conditions can be applied to scale up the synthesis for industrial purposes. This involves careful control of reaction parameters to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings and the chromeno-pyrrole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its fused chromeno-pyrrole core and specific substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H23NO4

Molecular Weight

425.5 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H23NO4/c1-17-8-13-22-21(16-17)25(29)23-24(19-6-4-3-5-7-19)28(27(30)26(23)32-22)15-14-18-9-11-20(31-2)12-10-18/h3-13,16,24H,14-15H2,1-2H3

InChI Key

PBYXTSJTPXMCFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCC4=CC=C(C=C4)OC)C5=CC=CC=C5

Origin of Product

United States

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